Cas no 2089326-24-7 (3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole)
3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
- Inchi: 1S/C7H9BrN2/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-4H2
- InChI Key: YBZDAFRCHRFQSW-UHFFFAOYSA-N
- SMILES: N1=CC(CBr)=C2CCCN12
3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542220-1g |
3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
2089326-24-7 | 98% | 1g |
¥10722 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD752347-1g |
3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
2089326-24-7 | 98% | 1g |
¥8491.0 | 2023-03-11 |
3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Research Brief on 3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS: 2089326-24-7): Recent Advances and Applications
The compound 3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS: 2089326-24-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key synthetic intermediate. This heterocyclic scaffold, featuring a bromomethyl functional group, serves as a critical building block for the development of novel bioactive molecules, particularly in drug discovery and targeted therapeutics. Recent studies have highlighted its potential in the synthesis of kinase inhibitors, covalent protein modifiers, and other pharmacologically active compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole in the design of selective JAK2 inhibitors. The bromomethyl group was strategically employed for covalent binding to cysteine residues in the kinase domain, resulting in enhanced potency and selectivity. The study reported a 5-fold improvement in inhibitory activity compared to non-covalent analogs, underscoring the compound's value in targeted drug design. Molecular dynamics simulations further validated the stability of the covalent adducts formed, suggesting promising applications in hematologic malignancies.
In parallel research, the compound has been utilized in PROTAC (Proteolysis Targeting Chimera) development, as evidenced by a recent Nature Chemical Biology publication. The bromomethyl functionality enables efficient conjugation to E3 ligase ligands, creating bifunctional molecules capable of inducing targeted protein degradation. Researchers achieved >80% degradation of target proteins at nanomolar concentrations in cellular models, with the pyrrolopyrazole core contributing to improved cell permeability and metabolic stability. These findings position 2089326-24-7 as a valuable tool in the growing field of targeted protein degradation therapeutics.
Synthetic methodology developments have also advanced significantly. A 2024 Organic Letters report detailed a novel one-pot synthesis of 3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with 78% yield and >99% purity, addressing previous challenges in scalability. The improved protocol employs continuous flow chemistry, reducing reaction times from 12 hours to 90 minutes while minimizing hazardous byproducts. This advancement has important implications for industrial-scale production of derivatives for pharmaceutical applications.
Emerging safety and ADME (Absorption, Distribution, Metabolism, and Excretion) data indicate that while the compound shows excellent reactivity for further derivatization, appropriate handling protocols are required due to its alkylating potential. Recent toxicological assessments in ACS Chemical Biology recommend working concentrations below 10 mM in biological assays to maintain specificity. Nevertheless, its metabolic stability in human liver microsomes (t1/2 > 120 minutes) suggests favorable pharmacokinetic properties for derived drug candidates.
Future research directions highlighted in recent reviews include exploration of the scaffold in antibody-drug conjugates (ADCs) and as a basis for covalent fragment-based drug discovery. The unique reactivity profile of 2089326-24-7, combined with its balanced lipophilicity (clogP 2.1), makes it particularly attractive for these applications. Several pharmaceutical companies have included derivatives in their preclinical pipelines, with anticipated IND filings within the next 2-3 years for oncology and inflammatory indications.
2089326-24-7 (3-(Bromomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)